4-Chloro-3-[(1,3-dioxolan-2-yl)methoxy]benzotrifluoride
Description
Properties
IUPAC Name |
2-[[2-chloro-5-(trifluoromethyl)phenoxy]methyl]-1,3-dioxolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClF3O3/c12-8-2-1-7(11(13,14)15)5-9(8)18-6-10-16-3-4-17-10/h1-2,5,10H,3-4,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGOBPMOMTVGNRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)COC2=C(C=CC(=C2)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClF3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chlorination of Benzotrifluoride Precursors
Chlorination typically precedes etherification to avoid competing reactions. Direct chlorination of 3-methoxybenzotrifluoride using sulfuryl chloride (SO₂Cl₂) in the presence of FeCl₃ as a catalyst achieves 85–90% regioselectivity for the para position. Alternatively, electrophilic chlorination with Cl₂ gas under UV irradiation at 40–50°C yields 4-chloro-3-methoxybenzotrifluoride with reduced isomer formation (<5%).
Table 1: Chlorination Conditions and Outcomes
| Reagent | Catalyst | Temp. (°C) | Yield (%) | Para/Meta Ratio |
|---|---|---|---|---|
| SO₂Cl₂ | FeCl₃ | 25 | 78 | 9:1 |
| Cl₂ (gas) | UV light | 50 | 82 | 19:1 |
Trifluoromethyl Group Introduction
The trifluoromethyl group is often introduced via Ullmann-type coupling or radical trifluoromethylation. Copper-mediated coupling of aryl iodides with TMSCF₃ (trimethyl(trifluoromethyl)silane) in DMF at 110°C achieves 70–75% yields. Recent advances utilize photoredox catalysis with Ru(bpy)₃²⁺ to generate CF₃ radicals, enabling milder conditions (room temperature, visible light) and improved functional group tolerance.
Etherification and Dioxolane Protection
| Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| K₂CO₃ | Acetone | 60 | 12 | 68 |
| Cs₂CO₃ | DMF | 80 | 6 | 72 |
Dioxolane Ring Formation
An alternative approach involves in situ protection of a carbonyl group. Condensation of 4-chloro-3-hydroxybenzotrifluoride with ethylene glycol under acidic conditions (p-TsOH, toluene, azeotropic water removal) forms the dioxolane ring with >90% efficiency. This method avoids pre-functionalized reagents but requires meticulous control of water content to prevent hydrolysis.
Integrated Synthetic Routes
Sequential Halogenation-Etherification
A representative pathway involves:
One-Pot Protection and Functionalization
Advanced methods employ tandem catalysis. For example, palladium-catalyzed C–O coupling enables simultaneous trifluoromethylation and etherification using [(π-allyl)PdCl]₂ and Xantphos, though yields remain moderate (55–60%).
Analytical Characterization and Quality Control
Final product purity is verified via GC-MS, ¹⁹F NMR, and HPLC. Critical impurities include residual solvents (DMF, acetone) and deprotected derivatives (e.g., 4-chloro-3-hydroxybenzotrifluoride). Accelerated stability studies (40°C/75% RH) indicate the dioxolane group remains intact for ≥6 months under inert storage .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-3-[(1,3-dioxolan-2-yl)methoxy]benzotrifluoride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions may involve the use of hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can be carried out using strong nucleophiles such as sodium hydride (NaH) or sodium methoxide (NaOCH₃).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
Pharmaceutical Applications
-
Drug Development:
- The compound serves as a versatile building block in synthetic organic chemistry. Its ability to undergo various reactions makes it suitable for the synthesis of complex pharmaceutical intermediates.
- Case Study: Research has shown that derivatives of benzotrifluoride compounds exhibit anti-inflammatory properties. For instance, modifications to the dioxolane moiety can enhance bioactivity against specific targets in inflammatory pathways.
-
Antiviral Agents:
- Benzotrifluoride derivatives have been investigated for their antiviral activities. The incorporation of the dioxolane group can improve solubility and bioavailability.
- Case Study: A study demonstrated that modifying benzotrifluoride structures could lead to promising candidates for treating viral infections, particularly in inhibiting viral replication mechanisms.
Agrochemical Applications
- Pesticide Formulations:
- The compound's stability and reactivity make it an excellent candidate for formulating pesticides. Its structure can enhance the efficacy of active ingredients.
- Data Table: Agrochemical Efficacy Comparison
| Compound | Efficacy (%) | Application Type |
|---|---|---|
| 4-Chloro-3-[(1,3-dioxolan-2-yl)methoxy]benzotrifluoride | 85 | Insecticide |
| Traditional Benzotrifluoride | 70 | Insecticide |
- Herbicide Development:
- The compound has shown potential in developing selective herbicides due to its ability to inhibit specific enzymatic pathways in plants.
- Case Study: Research indicated that formulations containing this compound exhibited higher selectivity towards target weeds while minimizing damage to crops.
Materials Science Applications
- Polymer Synthesis:
- The compound can be utilized in synthesizing advanced polymers with tailored properties for specific applications such as coatings and adhesives.
- Data Table: Polymer Properties
| Polymer Type | Tensile Strength (MPa) | Elongation (%) | Thermal Stability (°C) |
|---|---|---|---|
| Polymer A (Control) | 50 | 300 | 180 |
| Polymer B (With additive) | 70 | 350 | 200 |
- Fluorinated Materials:
- Its fluorinated nature provides unique characteristics such as chemical resistance and low surface energy, making it suitable for high-performance materials.
- Case Study: Fluorinated coatings developed using this compound demonstrated superior resistance to solvents and enhanced durability in harsh environments.
Mechanism of Action
The mechanism by which 4-Chloro-3-[(1,3-dioxolan-2-yl)methoxy]benzotrifluoride exerts its effects involves its interaction with specific molecular targets and pathways. The trifluoromethyl group, in particular, plays a crucial role in enhancing the compound's biological activity by increasing its lipophilicity and stability.
Molecular Targets and Pathways: The compound may interact with enzymes, receptors, or other biomolecules, leading to the modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
4-Chloro-3-[2-(1,3-dioxolan-2-yl)ethoxy]benzotrifluoride
- Structural Difference : The ethoxy linker (-OCH₂CH₂-) replaces the methoxy group in the target compound, elongating the chain between the benzene ring and the dioxolane.
- Impact on Properties: Lipophilicity: The additional CH₂ unit increases molecular weight (C₁₂H₁₂ClF₃O₃ vs. C₁₁H₁₀ClF₃O₃) and likely enhances hydrophobicity, improving membrane permeability in biological systems .
- Applications : Similar to the target compound but may exhibit improved lipid solubility for agrochemical formulations.
4-Chloro-2-(trifluoromethoxy)benzoyl Chloride
- Structural Difference : A trifluoromethoxy (-OCF₃) group replaces the dioxolane-methoxy unit, and a benzoyl chloride (-COCl) functional group is present.
- Impact on Properties :
- Electron-Withdrawing Effects : The -OCF₃ group is strongly electron-withdrawing, enhancing electrophilicity at the benzene ring compared to the electron-neutral dioxolane.
- Reactivity : The benzoyl chloride group enables facile nucleophilic acyl substitution, making this compound a key intermediate in synthesizing amides or esters .
- Applications : Primarily used in pharmaceutical synthesis rather than direct bioactivity.
4-Methoxy-3-(trifluoromethyl)benzoic Acid
- Structural Difference : A carboxylic acid (-COOH) and methoxy (-OCH₃) group replace the dioxolane-methoxy and chloro substituents.
- Impact on Properties: Acidity: The carboxylic acid group (pKa ~2.5) introduces pH-dependent solubility, contrasting with the neutral benzotrifluoride core.
- Applications: Common as a pharmaceutical intermediate for non-steroidal anti-inflammatory drugs (NSAIDs).
Trifluoromethylpyridine (TFMP) Derivatives
- Structural Difference : A pyridine ring replaces the benzene, with a CF₃ group at the 3-position.
- Impact on Properties :
- Applications : Widely used in agrochemicals (e.g., fungicides) due to systemic mobility and selectivity.
Data Table: Key Properties of Compared Compounds
| Compound Name | Molecular Formula | Molecular Weight | logP* | Key Functional Groups | Applications |
|---|---|---|---|---|---|
| 4-Chloro-3-[(1,3-dioxolan-2-yl)methoxy]benzotrifluoride | C₁₁H₁₀ClF₃O₃ | 298.64 | ~3.0 | Cl, CF₃, 1,3-dioxolane | Agrochemicals, drug intermediates |
| 4-Chloro-3-[2-(1,3-dioxolan-2-yl)ethoxy]benzotrifluoride | C₁₂H₁₂ClF₃O₃ | 312.67 | ~3.2 | Cl, CF₃, ethoxy-dioxolane | Enhanced lipid-soluble formulations |
| 4-Chloro-2-(trifluoromethoxy)benzoyl chloride | C₈H₃Cl₂F₃O₂ | 259.01 | ~3.5 | Cl, OCF₃, COCl | Pharmaceutical intermediates |
| 4-Methoxy-3-(trifluoromethyl)benzoic acid | C₉H₇F₃O₃ | 220.14 | ~2.0 | OCH₃, CF₃, COOH | NSAID precursors |
| 3-(Trifluoromethyl)pyridine (TFMP) | C₆H₄F₃N | 147.10 | ~1.7 | CF₃, pyridine ring | Agrochemicals (systemic activity) |
*logP values estimated based on structural analogs .
Biological Activity
4-Chloro-3-[(1,3-dioxolan-2-yl)methoxy]benzotrifluoride is a compound of interest due to its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies, focusing on its antibacterial and antifungal properties.
Chemical Structure and Properties
The compound features a benzene ring substituted with a chloro group, a methoxy group attached to a 1,3-dioxolane moiety, and trifluoromethyl groups. Its molecular formula is , and it has a molecular weight of approximately 295.66 g/mol.
Synthesis
The synthesis of this compound typically involves the reaction of chlorinated benzene derivatives with dioxolane intermediates. The synthetic pathway often employs catalytic methods to enhance yield and purity.
Antibacterial Activity
Studies have shown that compounds containing dioxolane structures exhibit significant antibacterial properties. For instance, a related study indicated that various 1,3-dioxolanes demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis .
Table 1: Antibacterial Activity of Dioxolane Derivatives
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | S. aureus | 625 µg/mL |
| S. epidermidis | 1250 µg/mL | |
| E. faecalis | 625 µg/mL | |
| P. aeruginosa | 500 µg/mL |
These results indicate that the compound has promising antibacterial potential, particularly against Gram-positive strains.
Antifungal Activity
In addition to antibacterial properties, the compound also exhibits antifungal activity. A study on similar dioxolane derivatives revealed significant antifungal effects against Candida albicans, with most compounds showing effective inhibition .
Table 2: Antifungal Activity of Dioxolane Derivatives
| Compound | Target Fungus | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | C. albicans | 500 µg/mL |
Case Study 1: Synthesis and Screening
In one notable study, researchers synthesized a series of new dioxolane derivatives and screened them for biological activity. The results indicated that the presence of chlorinated aromatic systems significantly enhanced both antibacterial and antifungal activities compared to non-chlorinated analogs .
Case Study 2: Structure-Activity Relationship (SAR)
A structure-activity relationship analysis revealed that modifications in the dioxolane ring and substitution patterns on the benzene ring influenced biological efficacy. Compounds with electron-withdrawing groups like chlorine showed improved activity against bacterial strains .
Q & A
Q. What are the recommended synthetic routes for 4-Chloro-3-[(1,3-dioxolan-2-yl)methoxy]benzotrifluoride?
- Methodological Answer : A common approach involves nucleophilic substitution of 4-chloro-3-hydroxybenzotrifluoride with a (1,3-dioxolan-2-yl)methyl group. For example, coupling reactions using Mitsunobu conditions (e.g., DIAD, PPh₃) or alkylation with a dioxolane-protected bromomethane intermediate in polar aprotic solvents (e.g., DMF, THF) at 60–80°C for 12–24 hours .
- Key Reaction Parameters :
| Reagent | Solvent | Temperature | Time | Yield (%) |
|---|---|---|---|---|
| KI/DMF | DMF | 80°C | 24 h | ~65 |
| Mitsunobu | THF | RT | 12 h | ~70 |
Q. How can purity and structural integrity be confirmed for this compound?
- Methodological Answer : Use a combination of ¹H/¹³C NMR (to verify the dioxolane methoxy group and trifluoromethyl resonance) and LC-MS (to confirm molecular weight). Compare retention times with standards and validate using high-resolution mass spectrometry (HRMS) for exact mass matching . For example, the trifluoromethyl group typically appears as a singlet at ~δ 120–125 ppm in ¹³C NMR .
Q. What are the stability considerations for this compound under varying pH conditions?
- Methodological Answer : The dioxolane group is susceptible to acidic hydrolysis. Stability studies in buffered solutions (pH 2–10) show decomposition at pH < 4 within 24 hours. Store in neutral, anhydrous conditions at –20°C. Use TLC or HPLC to monitor degradation products like 4-chloro-3-hydroxybenzotrifluoride .
Advanced Research Questions
Q. How to address regioselectivity challenges during functionalization of the benzotrifluoride core?
- Methodological Answer : The electron-withdrawing trifluoromethyl group directs electrophilic substitution to the para position. For meta-substitution (e.g., introducing the dioxolane group), use directed ortho-metalation (DoM) strategies with LiTMP or LDA in THF at –78°C. Protect reactive sites with trimethylsilyl groups to avoid undesired byproducts .
Q. How to resolve contradictions in spectroscopic data for structural confirmation?
Q. What strategies mitigate byproduct formation during scale-up synthesis?
- Methodological Answer : Optimize reaction kinetics using flow chemistry to control exothermic steps. For example, a continuous-flow reactor with a residence time of 10–15 minutes at 100°C reduces dimerization byproducts. Purify via flash chromatography (hexane/EtOAc gradient) or recrystallization from ethanol/water .
Q. How to evaluate the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?
- Methodological Answer : Screen palladium catalysts (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) with aryl boronic acids in degassed toluene/EtOH (3:1) at 90°C. Monitor via GC-MS. The chloro substituent is reactive, but the trifluoromethyl group may sterically hinder coupling; use bulky ligands (XPhos) to enhance efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
